molecular formula C7H10Cl2N2O2 B2710590 2-Amino-1-(5-hydroxypyridin-3-yl)ethanone;dihydrochloride CAS No. 2126163-20-8

2-Amino-1-(5-hydroxypyridin-3-yl)ethanone;dihydrochloride

Cat. No.: B2710590
CAS No.: 2126163-20-8
M. Wt: 225.07
InChI Key: GIABONYLISCWTK-UHFFFAOYSA-N
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Description

2-Amino-1-(5-hydroxypyridin-3-yl)ethanone;dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O2 and a molecular weight of 225.07 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and an amino group attached to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-hydroxypyridin-3-yl)ethanone;dihydrochloride typically involves the reaction of 5-hydroxypyridine-3-carbaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the ethanone moiety. The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is subjected to rigorous quality control to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-hydroxypyridin-3-yl)ethanone;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-1-(5-hydroxypyridin-3-yl)ethanone;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-hydroxypyridin-3-yl)ethanone;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-hydroxypyridin-3-yl)ethanone;dihydrochloride
  • 2-Amino-1-(6-hydroxypyridin-3-yl)ethanone;dihydrochloride
  • 2-Amino-1-(5-methoxypyridin-3-yl)ethanone;dihydrochloride

Uniqueness

2-Amino-1-(5-hydroxypyridin-3-yl)ethanone;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-1-(5-hydroxypyridin-3-yl)ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.2ClH/c8-2-7(11)5-1-6(10)4-9-3-5;;/h1,3-4,10H,2,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIABONYLISCWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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